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Compound of Interest

Compound Name: 2,2-Dimethylpyrrolidine

Cat. No.: B1580570 Get Quote

The pyrrolidine ring is a cornerstone of medicinal chemistry, ranking as one of the most

prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1][2] Its

conformational rigidity, combined with its ability to engage in crucial hydrogen bonding

interactions, makes it a privileged scaffold in the design of bioactive molecules. Within this

class, 2,2-disubstituted pyrrolidines present a unique structural motif, incorporating a

quaternary stereocenter that can impart novel pharmacological properties and enhance

metabolic stability. This guide provides a comprehensive overview of the chemical properties,

synthesis, and applications of a foundational member of this family, 2,2-dimethylpyrrolidine,

with a focus on its relevance to researchers in drug discovery and development.

Core Physicochemical and Spectroscopic
Properties
2,2-Dimethylpyrrolidine is a saturated heterocyclic compound. The gem-dimethyl substitution

at the C2 position sterically hinders the adjacent nitrogen atom, influencing its reactivity and

physicochemical properties compared to the parent pyrrolidine.

Physical and Chemical Identity
A summary of the key identifiers and physical properties of 2,2-dimethylpyrrolidine is

presented below.
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Property Value Source(s)

IUPAC Name 2,2-dimethylpyrrolidine PubChem[3]

CAS Number 35018-15-6
PubChem[3], Santa Cruz

Biotechnology[4]

Molecular Formula C6H13N PubChem[3], Sigma-Aldrich[5]

Molecular Weight 99.17 g/mol PubChem[3], Sigma-Aldrich[5]

Physical Form Solid Sigma-Aldrich[5]

InChIKey
PHODFIDDEBEGCS-

UHFFFAOYSA-N
PubChem[3], NIST[6]

SMILES CC1(CCCN1)C PubChem[3]

Kovats Retention Index
746 (Standard non-polar

column)
NIST[6][7]

Spectroscopic Profile
The structural features of 2,2-dimethylpyrrolidine give rise to a distinct spectroscopic

signature, which is essential for its characterization. While specific experimental values can

vary with solvent and instrumentation, the expected profile is as follows.
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Spectroscopy Feature
Expected Chemical Shift /
Frequency

¹H NMR -CH₃ (singlet, 6H) ~1.1 ppm

-CH₂- (multiplet, 2H, C3) ~1.6 ppm

-CH₂- (multiplet, 2H, C4) ~1.7 ppm

-CH₂- (multiplet, 2H, C5) ~2.8 ppm

-NH- (broad singlet, 1H) Variable, ~1.5-2.5 ppm

¹³C NMR -C(CH₃)₂ (quaternary, C2) ~55-60 ppm

-CH₃ (primary) ~25-30 ppm

-CH₂- (secondary, C3) ~20-25 ppm

-CH₂- (secondary, C4) ~35-40 ppm

-CH₂- (secondary, C5) ~45-50 ppm

IR Spectroscopy N-H stretch 3300-3500 cm⁻¹ (broad)

C-H stretch (sp³) 2850-2960 cm⁻¹

C-N stretch 1000-1250 cm⁻¹

Mass Spectrometry Molecular Ion (M⁺) m/z = 99

Base Peak (M-CH₃)⁺ m/z = 84

Synthesis of 2,2-Disubstituted Pyrrolidines
The construction of the 2,2-disubstituted pyrrolidine core, particularly in an enantioselective

manner, is a significant challenge in synthetic chemistry. Such methods are crucial for

accessing novel chemical entities for pharmaceutical development.[1] A state-of-the-art

approach involves a catalytic, enantioselective method featuring an asymmetric allylic

alkylation to set the key quaternary stereocenter, followed by a stereoretentive ring contraction.

[1][8]
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The workflow leverages a palladium-catalyzed decarboxylative asymmetric allylic alkylation of a

piperidine-2,6-dione precursor to install the quaternary center with high enantiomeric excess.

Subsequent functional group manipulations and a thermal "Spino" ring contraction deliver the

desired carbamate-protected 2,2-disubstituted pyrrolidine.[1]

Step 1: Asymmetric Allylic Alkylation

Step 2: Functional Group Manipulation

Step 3: Stereoretentive Ring Contraction

Benzyloxy Imide Precursor

Pd(OAc)₂ / Chiral PHOX Ligand
TBME, 65°C

Chiral Imide with
Quaternary Center (e.g., 92% ee)

Reduction to
Chiral Hydroxamic Acid

Thermal 'Spino' Ring Contraction

Enantioenriched 2,2-Disubstituted
Pyrrolidine (Carbamate Protected)

Click to download full resolution via product page

Synthetic workflow for enantioenriched 2,2-disubstituted pyrrolidines.
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Detailed Experimental Protocol: Asymmetric Allylic
Alkylation
This protocol is adapted from the synthesis of (S)-3-allyl-1-(benzyloxy)-3-methylpiperidine-2,6-

dione, a key intermediate.[1]

Objective: To stereoselectively install a quaternary center at the C3 position of a piperidine-2,6-

dione precursor.

Causality: The choice of a palladium catalyst combined with a chiral phosphinooxazoline

(PHOX) ligand is critical.[1] This system generates a chiral pocket around the active site,

directing the nucleophilic attack of the enolate to one face of the allylic intermediate, thus

ensuring high enantioselectivity.

Step-by-Step Methodology:

Catalyst Preparation: In a glove box, add Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv) and

(S)-(CF₃)₃-t-BuPHOX ligand (0.03 equiv) to an oven-dried vial. Add tert-Butyl methyl ether

(TBME) as the solvent and stir for 30 minutes to allow for catalyst pre-formation.

Reaction Setup: Dissolve the imide precursor (1.0 equiv) in TBME and add it to the catalyst

mixture.

Reaction Execution: Stir the reaction mixture at 65 °C for approximately 66 hours. The

elevated temperature is necessary to drive the decarboxylation and subsequent alkylation.

Workup and Purification: Upon completion, cool the reaction mixture to room temperature

and concentrate it under reduced pressure. Purify the resulting residue by flash column

chromatography on silica gel (e.g., 20% EtOAc in hexanes) to afford the desired

enantioenriched product.[1]

Self-Validation: The success of the reaction is validated by determining the enantiomeric

excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity
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The chemical behavior of 2,2-dimethylpyrrolidine is dominated by the lone pair of electrons

on the secondary amine nitrogen. It functions as a potent N-nucleophile and a Brønsted-Lowry

base.[9]

Nucleophilicity
The nitrogen atom readily attacks electrophilic centers. The gem-dimethyl groups at the C2

position provide significant steric hindrance, which can modulate its reactivity profile compared

to less substituted pyrrolidines. This steric bulk can be exploited to favor specific reaction

pathways or to enhance the stability of the resulting products.

2,2-Dimethylpyrrolidine

N-Substituted Product

Nucleophilic Attack

Electrophile (E⁺)
(e.g., R-X, RCOCl)

Forms new C-N or X-N bond

Click to download full resolution via product page

General reactivity profile of 2,2-dimethylpyrrolidine as a nucleophile.

Common reactions include:

N-Alkylation: Reaction with alkyl halides to form N-alkyl-2,2-dimethylpyrrolidines.

N-Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding N-acyl

amides.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

The principles of using related pyrrolidine derivatives, such as (S)-1-amino-2-

(methoxymethyl)pyrrolidine (SAMP), as chiral auxiliaries in asymmetric synthesis are rooted in

this fundamental nucleophilicity.[10] The auxiliary is first attached to a carbonyl compound to

form a hydrazone, which then directs the stereoselective alkylation or addition reaction.[10]
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Applications in Drug Discovery and Development
The pyrrolidine scaffold is a validated pharmacophore, and the introduction of a 2,2-dimethyl

substitution pattern offers a strategy to explore new chemical space and improve drug-like

properties.

As a Bioactive Scaffold
Derivatives of pyrrolidine are being actively investigated as potent enzyme inhibitors. For

instance, novel, optically active pyrrolidine derivatives have been synthesized and identified as

potent inhibitors of the autotaxin (ATX) enzyme.[11] ATX is a key enzyme in the production of

lysophosphatidic acid (LPA), a signaling molecule implicated in inflammatory diseases and

cancer.[11] In one study, a pyrrolidine-based boronic acid derivative was found to be a highly

potent inhibitor with an IC₅₀ value of 35 nM.[11]

Role in Medicinal Chemistry Programs
The 2,2-dimethylpyrrolidine motif can be incorporated into a drug discovery pipeline as a

building block to generate libraries of novel compounds for screening. Its defined three-

dimensional structure is of great interest to medicinal chemists seeking to improve properties

such as potency, selectivity, and metabolic stability.[1]

2,2-Dimethylpyrrolidine
Scaffold

Library Synthesis
(Combinatorial Chemistry)

High-Throughput
Screening (HTS) Hit Identification Lead Optimization

(SAR Studies) Preclinical Candidate

Click to download full resolution via product page

Integration of the pyrrolidine scaffold in a drug discovery workflow.

Conclusion
2,2-Dimethylpyrrolidine represents more than just a simple heterocyclic amine; it is a valuable

building block with significant potential in modern synthetic and medicinal chemistry. Its distinct

physicochemical properties, governed by the C2 gem-dimethyl substitution, offer unique steric

and electronic characteristics. Advanced synthetic methodologies now provide access to

enantioenriched 2,2-disubstituted pyrrolidines, opening the door to the development of novel

chiral drugs and complex molecular architectures. As researchers continue to explore the vast
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chemical space of nitrogen heterocycles, the insights and protocols detailed in this guide will

serve as a valuable resource for harnessing the full potential of the 2,2-dimethylpyrrolidine
scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric
allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. 2,2-Dimethylpyrrolidine | C6H13N | CID 414773 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. scbt.com [scbt.com]

5. 2,2-dimethylpyrrolidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

6. Pyrrolidine, 2,2-dimethyl- [webbook.nist.gov]

7. Pyrrolidine, 2,2-dimethyl- [webbook.nist.gov]

8. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric
allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Mayr's Database Of Reactivity Parameters: Molecule2,2-dimethylpyrrolidine [cup.uni-
muenchen.de]

10. benchchem.com [benchchem.com]

11. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory
activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: The Significance of the Pyrrolidine
Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1580570#2-2-dimethylpyrrolidine-chemical-
properties]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1580570?utm_src=pdf-body
https://www.benchchem.com/product/b1580570?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10038171/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10038171/
https://www.mdpi.com/1422-0067/25/20/11158
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Dimethylpyrrolidine
https://www.scbt.com/p/2-2-dimethylpyrrolidine-hydrochloride-35018-15-6
https://www.sigmaaldrich.com/TW/zh/product/aldrich/cds009329
https://webbook.nist.gov/cgi/cbook.cgi?ID=C35018156&Units=CAL&Mask=2000
https://webbook.nist.gov/cgi/cbook.cgi?ID=C35018156&Units=SI&Type=ALKANE-RI-NON-POLAR-CUSTOM
https://pubmed.ncbi.nlm.nih.gov/36968983/
https://pubmed.ncbi.nlm.nih.gov/36968983/
https://www.cup.uni-muenchen.de/oc/mayr/reaktionsdatenbank2/fe/details/1519
https://www.cup.uni-muenchen.de/oc/mayr/reaktionsdatenbank2/fe/details/1519
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_S_2_Methylpyrrolidine_Derivatives_as_Chiral_Auxiliaries_in_Asymmetric_Synthesis.pdf
https://pubmed.ncbi.nlm.nih.gov/31864778/
https://pubmed.ncbi.nlm.nih.gov/31864778/
https://www.benchchem.com/product/b1580570#2-2-dimethylpyrrolidine-chemical-properties
https://www.benchchem.com/product/b1580570#2-2-dimethylpyrrolidine-chemical-properties
https://www.benchchem.com/product/b1580570#2-2-dimethylpyrrolidine-chemical-properties
https://www.benchchem.com/product/b1580570#2-2-dimethylpyrrolidine-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1580570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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